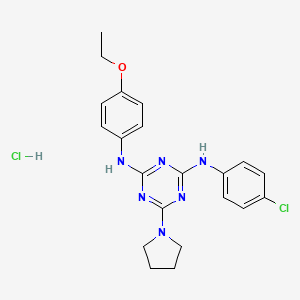
N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6O and its molecular weight is 447.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25ClN6O2
- Molecular Weight : 428.9 g/mol
- CAS Number : 1215842-82-2
Structural Characteristics
The compound features a triazine ring substituted with a chlorophenyl group, an ethoxyphenyl group, and a pyrrolidinyl moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an antiproliferative agent against various cancer cell lines. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for cell signaling pathways associated with cancer proliferation.
Case Studies and Research Findings
-
Inhibition of Breast Cancer Cells :
- A study demonstrated that compounds similar to this triazine derivative selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231). At a concentration of 10 μM, these compounds reduced cell growth by 50% or more. The sensitivity of hormone-independent cell lines was notably higher compared to hormone-dependent lines (SKBR-3 and MCF-7) .
- Mechanistic Insights :
Other Biological Activities
Beyond its anticancer properties, preliminary research suggests potential antimicrobial and anti-inflammatory effects. These activities are under investigation and may broaden the therapeutic applications of this compound.
Research Data Table
| Activity Type | Cell Line/Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB231 breast cancer cells | <10 | |
| Antimicrobial | Various pathogens | TBD | Ongoing |
| Anti-inflammatory | In vitro assays | TBD | Ongoing |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of the triazine core.
- Introduction of substituents (chlorophenyl, ethoxyphenyl, pyrrolidinyl).
- Conversion to the hydrochloride salt for enhanced stability.
Common Reactions
The compound can undergo various chemical transformations including:
- Oxidation : To form corresponding oxides.
- Reduction : Modifying functional groups attached to the triazine ring.
Propiedades
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-11-9-17(10-12-18)24-20-25-19(23-16-7-5-15(22)6-8-16)26-21(27-20)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNBHKKORTJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














